Pyrathiazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
10-(2-pyrrolidin-1-ylethyl)phenothiazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S.ClH/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;/h1-4,7-10H,5-6,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLRBJLUIFCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-08-2 (Parent) | |
| Record name | Pyrathiazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90200234 | |
| Record name | Pyrathiazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-25-8 | |
| Record name | 10H-Phenothiazine, 10-[2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrathiazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolazote | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolazote | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrathiazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRATHIAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0SMC42Q5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Modification Methodologies
Established Synthetic Pathways for Pyrathiazine (B1200695) Hydrochloride Synthesis
The synthesis of pyrathiazine hydrochloride typically involves the alkylation of phenothiazine (B1677639). theswissbay.ch A common method is the reaction of phenothiazine with 1-(2-chloroethyl)pyrrolidine (B1346828) using a strong base like sodium amide. theswissbay.ch This reaction introduces the N-(2-pyrrolidinoethyl) side chain at the 10-position of the phenothiazine nucleus, leading to the formation of pyrathiazine. theswissbay.ch The resulting free base is then converted to its hydrochloride salt.
Another approach to synthesizing phenothiazine derivatives involves the cyclization of substituted diphenylamines or diphenyl sulfides. ubbcluj.ro While specific details for pyrathiazine via this route are not extensively documented in the provided results, it represents a general strategy for creating the core phenothiazine structure.
Advanced Methodologies for Radiolabeling and Isotopic Incorporation (e.g., Tritium-labeling)
Radiolabeling of this compound is essential for studying its pharmacokinetic properties and metabolic fate. Tritium (B154650) ([³H]) is a commonly used isotope for this purpose due to its low background radiation and the ability to be incorporated without altering the compound's chemical structure. mdpi.com
A key method for preparing tritiated this compound is through Wilzbach exposure, where the compound is exposed to tritium gas. oup.com This technique, however, often requires subsequent purification to remove impurities. oup.com More advanced and specific methods for tritium labeling include:
Catalytic Exchange: This involves the use of metal catalysts, such as iridium or rhodium complexes, to facilitate the exchange of hydrogen atoms with tritium from tritium gas or tritiated water. mdpi.compharmaron.com This method can offer chemoselectivity and regioselectivity. mdpi.com
Catalytic Reduction with Tritium Gas: This technique involves the reduction of a suitable precursor with tritium gas. pharmaron.comvitrax.com
Reduction with [³H]Borohydride: Sodium borohydride (B1222165) containing tritium can be used for the reductive introduction of the isotope. pharmaron.comvitrax.com
Catalytic Dehalogenation with Tritium Gas: A halogenated precursor of pyrathiazine can be dehalogenated using tritium gas in the presence of a catalyst. pharmaron.com
The development of homogeneous catalysts has further refined the tritiation process, allowing for the labeling of complex molecules with greater efficiency and fewer side reactions compared to traditional heterogeneous catalysts. mpg.de
Design and Synthesis of Pyrathiazine Analogues for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phenothiazine derivatives like pyrathiazine, SAR studies have been instrumental in optimizing their antihistaminic and other pharmacological properties. ubbcluj.rosci-hub.se
Key structural modifications in the design of pyrathiazine analogues include:
Modification of the Side Chain: Alterations to the ethylpyrrolidine side chain can significantly impact potency. For instance, methylation of the side chain in some phenothiazine derivatives has been shown to increase antihistaminic activity. theswissbay.ch
Substitution on the Phenothiazine Ring: Introducing substituents on the aromatic rings of the phenothiazine nucleus can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets. research-solution.com
Introduction of Heteroatoms: Replacing a benzene (B151609) ring with a heterocyclic ring, such as in the development of pyridothiazole analogues from benzothiazole (B30560) inhibitors, has led to more potent compounds in other contexts and represents a potential strategy for pyrathiazine analogues. nih.gov
The synthesis of these analogues would follow similar chemical principles to the synthesis of pyrathiazine itself, primarily involving the alkylation of a modified phenothiazine core or the use of a modified alkylating agent.
Purification Techniques for Research-Grade this compound (e.g., Precipitation, Lyophilization)
Obtaining high-purity this compound is essential for accurate research findings. Common purification techniques include:
Precipitation: This method is used to separate the desired compound from impurities based on differences in solubility. For instance, tritiated pyrathiazine can be purified by precipitating it from an alcoholic solution with sodium hydroxide. oup.com The precipitate is then washed and redissolved. oup.com Precipitation can also be induced by adding an "anti-solvent" to a solution of the compound. google.com
Lyophilization (Freeze-Drying): After purification by precipitation and redissolving in a suitable solvent like dilute hydrochloric acid, lyophilization is employed to recover the solid this compound. oup.com This process involves freezing the solution and then reducing the pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase, resulting in a dry, stable powder. oup.comgoogle.com
Chromatography: Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable for both the analysis and purification of this compound and its analogues. researchgate.netscispace.comresearchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netscispace.com
The choice of purification method depends on the scale of the synthesis and the required purity level of the final product.
Advanced Analytical Methodologies and Validation in Research
Chromatographic Techniques for Qualitative and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) coupled with densitometry are powerful tools for the analysis of Pyrathiazine (B1200695) hydrochloride. These methods are developed to ensure specificity, accuracy, and precision, making them suitable for routine quality control and research applications.
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high efficiency and versatility. For Pyrathiazine hydrochloride, Reversed-Phase HPLC (RP-HPLC) is a commonly employed mode.
The development of an RP-HPLC method for this compound often involves its simultaneous estimation with other active ingredients, such as Pyridoxine (B80251) hydrochloride, in antiemetic tablet preparations. unjani.ac.id A validated method has been established for this purpose, demonstrating the technique's capability to separate these compounds effectively. unjani.ac.id The separation is typically achieved using an isocratic elution, where the mobile phase composition remains constant throughout the analysis. scilit.com Key validation parameters, including specificity, linearity, accuracy, and precision, are established in accordance with International Conference on Harmonization (ICH) guidelines to ensure the method's reliability. scilit.comscispace.com
The success of an RP-HPLC separation hinges on the careful selection of the stationary phase (column) and the optimization of the mobile phase.
For the simultaneous analysis of Pyrathiazine theoclate and Pyridoxine hydrochloride, an Inertsil® ODS-3 column has been shown to provide effective separation. unjani.ac.id ODS (octadecyl silane) columns, also known as C18 columns, are the most common type used in reversed-phase chromatography, where the stationary phase is nonpolar. jchps.comijnrd.org
The mobile phase composition is a critical factor that is optimized to achieve the best resolution between the analytes. An optimal mobile phase for separating Pyrathiazine theoclate and Pyridoxine hydrochloride was identified as a mixture of methanol (B129727) and 1% acetic acid in a 20:80 ratio. unjani.ac.id This composition allows for distinct retention times, with Pyridoxine hydrochloride eluting at approximately 1.2 minutes and Pyrathiazine theoclate at 9.8 minutes, under a flow rate of 1.0 mL/min and UV detection at 280 nm. unjani.ac.id
| Parameter | Condition | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | unjani.ac.id |
| Column | Inertsil® ODS-3 | unjani.ac.id |
| Mobile Phase | Methanol : 1% Acetic Acid (20:80 v/v) | unjani.ac.id |
| Flow Rate | 1.0 mL/min | unjani.ac.id |
| Detection | UV at 280 nm | unjani.ac.id |
| Retention Time (Pyrathiazine Theoclate) | 9.8 minutes | unjani.ac.id |
| Retention Time (Pyridoxine HCl) | 1.2 minutes | unjani.ac.id |
This table summarizes the optimized chromatographic conditions for the simultaneous analysis of Pyrathiazine theoclate and Pyridoxine hydrochloride using RP-HPLC.
TLC-Densitometry offers a simple, rapid, and cost-effective alternative to HPLC for the quantitative analysis of this compound. researchgate.nettandfonline.com This planar chromatographic technique has been successfully developed and validated for the simultaneous determination of Pyrathiazine theoclate and Pyridoxine HCl in tablet formulations. 114.55.40researchgate.net
In TLC, the separation is achieved on a layer of adsorbent material, the stationary phase, with the help of a solvent system, the eluent or mobile phase. For the analysis of Pyrathiazine theoclate, pre-coated silica (B1680970) gel 60 F254 plates are used as the stationary phase. researchgate.nettandfonline.comresearchgate.net The selection of the mobile phase is crucial for achieving optimal separation of the target analytes from each other and from any excipients. An optimized eluent system consists of a mixture of dichloromethane, methanol, acetone, and acetic acid in a volumetric ratio of 19.5:6.0:3.0:1.5. researchgate.netresearchgate.nettandfonline.com This system provides the necessary selectivity to resolve the spots of Pyrathiazine and Pyridoxine hydrochloride on the TLC plate. researchgate.net
After the chromatographic development, quantification is performed using a densitometer, which measures the absorbance of the analyte spots by reflectance at a specific wavelength. researchgate.net For Pyrathiazine theoclate and Pyridoxine HCl, quantitative evaluation is carried out by measuring the absorbance reflectance of the separated spots at a wavelength of 254 nm. researchgate.nettandfonline.com
The method is validated by establishing a linear relationship between the amount of the compound spotted on the plate and the measured peak area. For Pyrathiazine theoclate, the peak area was found to be linearly dependent on the amount of substance within a range of 1500 to 5500 ng per spot. tandfonline.com The relationship is defined by a linear regression equation, which is then used to calculate the concentration of the analyte in unknown samples. tandfonline.com The high correlation coefficient (r = 0.9987) for Pyrathiazine theoclate indicates a strong linear relationship, confirming the method's suitability for quantitative analysis. tandfonline.com
| Parameter | Condition / Value | Source |
| Technique | Thin-Layer Chromatography (TLC)-Densitometry | researchgate.nettandfonline.com |
| Stationary Phase | Pre-coated silica gel 60 F254 plates | researchgate.nettandfonline.com |
| Mobile Phase | Dichloromethane : Methanol : Acetone : Acetic Acid (19.5:6.0:3.0:1.5 v/v/v/v) | researchgate.nettandfonline.com |
| Detection Wavelength | 254 nm (absorbance reflectance) | researchgate.nettandfonline.com |
| Linearity Range (Pyrathiazine Theoclate) | 1500 - 5500 ng/spot | tandfonline.com |
| Linear Regression (Pyrathiazine Theoclate) | Y = 3353 + 1.945 X | tandfonline.com |
| Correlation Coefficient (r) | 0.9987 | tandfonline.com |
This table presents the key parameters and findings for the TLC-Densitometry method used for the quantification of Pyrathiazine theoclate.
Comprehensive Method Validation Parameters
Assessment of Linearity, Sensitivity, and Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. researchgate.net For the analysis of pyrathiazine, linearity has been established in various studies. In a TLC-densitometric method, good linearity was reported over a concentration range of 600-1600 ng/spot. researchgate.net An RP-HPLC method demonstrated linearity for pyrathiazine theoclate with a high correlation coefficient, indicating a strong linear relationship. unjani.ac.id
The analytical range is the interval between the upper and lower concentration levels of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision. demarcheiso17025.com For routine assays, this range is often established at 80-120% of the target analyte concentration. demarcheiso17025.com
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. tbzmed.ac.ir The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.ir These parameters are crucial for assessing the sensitivity of an analytical method. demarcheiso17025.com
Different methods can be used to calculate LOD and LOQ, including those based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir For a TLC-densitometric method, the LOD and LOQ for pyrathiazine theoclate were found to be 18.5 ng/spot and 55.5 ng/spot, respectively. researchgate.net An RP-HPLC method determined the LOD and LOQ for pyrathiazine theoclate to be 0.22 µg/mL and 0.72 µg/mL, respectively. unjani.ac.id
Evaluation of Accuracy, Precision (Repeatability and Intermediate), and Selectivity
Accuracy refers to the closeness of test results to the true value and is often assessed through recovery studies. scispace.com For pyrathiazine theoclate, an RP-HPLC method demonstrated an excellent recovery of 99.78%. unjani.ac.id A TLC-densitometric method also showed high accuracy, with mean recovery data between 99.3% and 100.8%. researchgate.net
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. scispace.com It is typically expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. tandfonline.com For a TLC-densitometric method for pyrathiazine, the %RSD for both repeatability and intermediate precision was found to be less than 2%, indicating good precision. researchgate.net
Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tandfonline.comresearchgate.net In chromatographic methods, selectivity is demonstrated by the resolution of the analyte peak from other peaks present in the sample. researchgate.net Methods for analyzing pyrathiazine have been shown to be selective, with no interference observed from excipients or other combined drugs like pyridoxine hydrochloride. researchgate.netresearchgate.net
Robustness Studies for Analytical Method Reliability
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scispace.comresearchgate.net It provides an indication of the method's reliability during normal usage. tandfonline.com For chromatographic methods, these variations can include changes in:
Mobile phase composition and pH researchgate.net
Flow rate researchgate.net
Column temperature researchgate.net
Detection wavelength researchgate.net
Robustness studies for methods analyzing pyrathiazine have been conducted by introducing such variations. For example, in the development of an RP-HPLC method, parameters like flow rate and mobile phase composition were altered. researchgate.net The results of these studies indicated that the methods were robust, as the outcomes remained acceptable despite these small changes, confirming their reliability for routine analysis. scispace.com
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. scilit.com The development of such methods is crucial for assessing the stability of a drug substance.
To validate a method as stability-indicating, the drug is subjected to forced degradation under various stress conditions, including:
Acidic hydrolysis researchgate.net
Alkaline hydrolysis researchgate.net
Oxidative degradation researchgate.net
Thermal degradation (dry heat) researchgate.net
Photodegradation (UV treatment) researchgate.net
Both RP-HPLC and TLC-densitometric methods have been developed and validated as stability-indicating for the analysis of pyrathiazine in combination with other drugs. researchgate.netscilit.com These studies demonstrated that the analytical peak for the intact drug was well-resolved from the peaks of any potential degradation products formed under these stress conditions, confirming the methods' specificity and stability-indicating properties. researchgate.net
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies on pyrathiazine, typically as its theoclate salt, have subjected the compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to simulate the effects of environmental factors. rsc.orgtandfonline.com
In a representative study, pyrathiazine theoclate was exposed to several stressors to evaluate its degradation profile. rsc.org The conditions included exposure to hydrochloric acid, sodium hydroxide, hydrogen peroxide, thermal stress, and ultraviolet light. The findings from these degradation studies are summarized below.
| Stress Condition | Reagent/Method | Conditions | % Degradation of Pyrathiazine | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 1 M HCl | Reflux for 4 hours | 14.8% | rsc.org |
| Alkaline Hydrolysis | 0.1 M NaOH | Reflux for 4 hours | 19.7% | rsc.org |
| Oxidative Degradation | 3% H₂O₂ | Reflux for 4 hours | 2.9% | rsc.org |
| Thermal Degradation | Dry Heat | 105°C for 24 hours | 1.1% | rsc.org |
| Photolytic Degradation | UV Light | 254 nm for 24 hours | 1.5% | rsc.org |
These studies indicate that pyrathiazine is most susceptible to degradation under alkaline and acidic conditions, with comparatively greater stability observed under oxidative, thermal, and photolytic stress. rsc.org The significant degradation under hydrolytic conditions suggests that the ether linkage or the phenothiazine (B1677639) nucleus may be susceptible to cleavage or modification.
Identification and Quantification of Degradation Products
Following forced degradation, the separation and quantification of the parent compound from its degradation products are critical. A common technique for this purpose is thin-layer chromatography (TLC) combined with densitometry. tandfonline.com
In studies involving pyrathiazine theoclate, a TLC-densitometric method was developed using silica gel plates and a mobile phase consisting of dichloromethane, methanol, acetone, and acetic acid (19.5:6.0:3.0:1.5, v/v/v/v). tandfonline.com Quantitative analysis was performed by scanning the plates at 254 nm. tandfonline.com This method effectively separated the intact pyrathiazine from the various products formed during stress testing. rsc.org The amount of degradation was quantified by measuring the reduction in the peak area of the parent drug compared to an unstressed standard. rsc.org While these methods successfully quantify the extent of degradation, the specific chemical structures of the individual degradation products were not reported in these particular studies. rsc.org For other phenothiazine compounds, more advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have been used to elucidate the structures of degradation products, particularly those formed under oxidative stress. jfda-online.com
Bioanalytical Method Development for this compound in Biological Matrices (Non-Human)
The analysis of a drug in biological matrices is essential for preclinical research. While literature specifically detailing the analysis of this compound in uterine tissue is limited, methods for phenothiazine-class compounds in other non-human biological samples provide a strong basis for methodological development. bioscientifica.comnih.gov Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in matrices such as plasma, tissue, and urine. wum.edu.pl
Extraction Procedures from Biological Samples
A robust extraction procedure is the first step in analyzing a drug from a complex biological matrix like uterine tissue. The goal is to isolate the analyte of interest from interfering endogenous substances. For phenothiazine compounds in animal muscle tissue, a common approach involves homogenization followed by solvent extraction and purification. nih.gov
A representative extraction protocol for a phenothiazine from muscle tissue is detailed below:
Homogenization: The tissue sample is minced and homogenized to ensure uniformity.
Extraction: An extraction solvent, such as acetonitrile (B52724) containing 0.2% formic acid and 10 mM ammonium (B1175870) formate, is added to the homogenized tissue. This mixture is vigorously agitated to facilitate the transfer of the drug from the tissue into the solvent. nih.gov
Purification/Defatting: To remove lipids that can interfere with subsequent analysis, a defatting solvent like n-hexane is used. The acetonitrile (polar) and n-hexane (non-polar) layers are separated, with the drug remaining in the acetonitrile layer. nih.gov
Concentration: The resulting extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase used for the final analysis.
This multi-step process ensures a clean sample, which is vital for the accuracy and sensitivity of the subsequent quantification.
Quantification Techniques in Biological Extracts
Once the drug is extracted, various techniques can be employed for its quantification.
Colorimetry: Colorimetric methods represent a classic and accessible technique for quantification. These methods are based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. For phenothiazines, reagents such as palladous chloride have been used to form a colored complex that can be measured with a spectrophotometer. acs.org The reaction between the phenothiazine nucleus and the metallic salt yields a distinct color, allowing for quantification by measuring the absorbance at a specific wavelength.
Scintillation Counting: Liquid Scintillation Counting (LSC) is a highly sensitive method used for quantifying radioactive isotopes. taylorandfrancis.com This technique is applicable in research settings where a radiolabeled version of this compound (e.g., labeled with Carbon-14 or Tritium) is used. nm.gov The process involves the following steps:
Sample Preparation: The extract from the biological tissue is placed in a vial with a liquid scintillation cocktail. This cocktail contains a solvent and a scintillator (fluor). taylorandfrancis.comnm.gov For solid tissue homogenates, they may first be combusted in a sample oxidizer, with the resulting products being trapped and mixed with the scintillant. taylorandfrancis.com
Detection: The beta particles emitted by the radionuclide transfer energy to the solvent molecules, which in turn excite the scintillator molecules. nm.gov As the scintillator molecules return to their ground state, they emit photons of light. nm.gov
Quantification: A liquid scintillation counter detects these light flashes using photomultiplier tubes. The instrument counts these events, providing a measure of the radioactivity (and thus the concentration) of the labeled drug in the sample. taylorandfrancis.com LSC is particularly valuable for analyzing low levels of drugs and their metabolites in biological fluids and tissues. univr.it
Pharmacological Investigations and Mechanistic Elucidation Non Human Models and in Vitro Systems
Elucidation of Pharmacological Classifications and Primary Actions
Pyrathiazine (B1200695) hydrochloride is pharmacologically classified as a first-generation antihistamine belonging to the phenothiazine (B1677639) chemical class. Its primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor. As an antagonist, pyrathiazine binds to the H1 receptor but does not activate it, thereby competitively inhibiting the binding of endogenous histamine. imrpress.com This blocking action prevents the downstream effects typically mediated by histamine binding, which are central to allergic and inflammatory responses. imrpress.com
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) widely distributed in various tissues, including smooth muscles, endothelial cells, and neurons in the central nervous system. wikipedia.orgmdpi.com By blocking these receptors, pyrathiazine prevents histamine-induced effects such as smooth muscle contraction in the bronchi and gastrointestinal tract, as well as vasodilation and increased permeability of capillaries. imrpress.com Most H1 receptor antagonists, including likely pyrathiazine, function as inverse agonists, meaning they reduce the basal activity of the receptor even in the absence of histamine. imrpress.com
Table 1: Summary of Receptor Interactions for Pyrathiazine Hydrochloride
| Receptor Target | Interaction Type | Primary Consequence of Interaction |
|---|---|---|
| Histamine H1 Receptor | Antagonist / Inverse Agonist | Inhibition of histamine-mediated allergic and inflammatory responses (e.g., smooth muscle contraction, vasodilation). imrpress.com |
| Muscarinic Acetylcholine (B1216132) Receptors | Antagonist | Blockade of parasympathetic nervous system signals, leading to anticholinergic effects. nih.govstjames.ie |
The principal antihistaminic effect of this compound is achieved through receptor blockade rather than by modulating the release of histamine. Investigations into anti-allergic compounds show a distinction between agents that block histamine receptors and those that stabilize mast cells to prevent degranulation and subsequent histamine release. nih.govsyncope.co.uk While certain compounds, such as cromolyn (B99618) sodium or ketotifen, exhibit mast cell-stabilizing properties, the primary pharmacological profile of first-generation H1 antagonists like pyrathiazine is centered on competitive inhibition at the receptor site. nih.govsyncope.co.uk Current research does not indicate that pyrathiazine significantly inhibits the release of endogenous histamine from mast cells or basophils.
As a first-generation antihistamine, this compound exhibits significant effects on neurotransmitter systems, most notably the cholinergic system. It acts as an antagonist at muscarinic acetylcholine receptors, a property common to this class of drugs. nih.govdrugbank.com This antimuscarinic or anticholinergic action results from blocking the activity of the neurotransmitter acetylcholine at its receptor sites in the central and peripheral nervous systems. nih.govnih.gov Inhibition of these parasympathetic pathways can affect a variety of involuntary bodily functions. medicalnewstoday.com While many first-generation antihistamines also possess some anti-adrenergic activity, the anticholinergic effects are generally more pronounced and clinically significant.
Characterization of Antihistaminic Properties
Cellular and Molecular Mechanisms of Action
The therapeutic effects of this compound are a direct consequence of its ability to interrupt the intracellular signaling cascade initiated by histamine binding to the H1 receptor. The H1 receptor is coupled to the Gq/11 family of G-proteins. wikipedia.orgmdpi.com
The sequence of events that pyrathiazine blocks is as follows:
G-Protein Activation: In the absence of an antagonist, histamine binding to the H1 receptor causes a conformational change, activating the associated G-protein, Gαq.
Phospholipase C (PLC) Stimulation: The activated Gαq-GTP monomer stimulates the membrane-bound enzyme phospholipase C (PLC).
Second Messenger Production: PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
Downstream Effects: IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov Concurrently, DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). nih.gov This cascade ultimately leads to the physiological responses associated with an allergic reaction, such as inflammation and smooth muscle contraction.
By acting as an antagonist at the H1 receptor, this compound prevents the initial step of G-protein activation. This blockade effectively halts the entire downstream signaling pathway, preventing the production of IP3 and DAG, the subsequent mobilization of intracellular calcium, and the activation of PKC. nih.gov
Table 2: H1 Receptor-Mediated Intracellular Signaling Cascade (Inhibited by this compound)
| Step | Molecule/Enzyme | Action | Result |
|---|---|---|---|
| 1 (Blocked by Pyrathiazine) | Histamine Binding H1-R | Activates Gαq G-protein | Initiation of signal |
| 2 | Phospholipase C (PLC) | Activated by Gαq | Cleavage of PIP2 |
| 3 | PIP2 | Cleaved by PLC | Production of IP3 and DAG |
| 4a | Inositol 1,4,5-trisphosphate (IP3) | Binds to ER receptors | Release of intracellular Ca2+ nih.gov |
| 4b | Diacylglycerol (DAG) | Remains in membrane | Activation of Protein Kinase C (PKC) |
| 5 | Ca2+ and PKC | Phosphorylate target proteins | Cellular Response (e.g., inflammation) |
In Vitro Pharmacological Profiling and Isolated Organ Studies
In studies utilizing isolated guinea-pig hearts, this compound demonstrated a direct effect on cardiac muscle function. Specifically, it was shown to reduce the contractility of the guinea-pig heart. nih.gov This effect is in contrast to the actions of histamine and noradrenaline, which both increase the contractility of the guinea-pig heart. nih.gov The study also noted that while the influence of histamine on coronary flow was variable, an increase in contractility was generally accompanied by an increase in coronary flow. nih.gov Pyrathiazine, along with mepyramine and diphenhydramine, reduced contractility but did not antagonize the positive inotropic action of histamine in this model. nih.gov
Other phenothiazine derivatives, such as chlorpromazine (B137089), have also been studied in isolated perfused guinea pig hearts, showing effects like decreased isometric systolic tension and reduced heart rate. nih.gov While these are different compounds, they belong to the same broad chemical class, and their effects highlight the potential for phenothiazines to have direct cardiac actions.
The table below summarizes the observed effects of Pyrathiazine on isolated guinea-pig hearts.
| Parameter | Effect of Pyrathiazine | Reference |
| Cardiac Contractility | Reduced | nih.gov |
| Antagonism of Histamine's Inotropic Effect | Did not antagonize | nih.gov |
This compound has been shown to be an effective agent for inducing a decidual cell reaction in the uterus of pseudopregnant rats. bioscientifica.com Decidualization is a critical process involving the transformation of endometrial stromal cells in preparation for pregnancy. wikipedia.orgnih.gov The mechanism by which pyrathiazine induces this reaction appears to be linked to it causing a localized injury or inflammatory response within the uterus. bioscientifica.com This is supported by the observation of a diphasic pattern of increased tissue permeability in the uterus of pyrathiazine-treated rats, which mirrors the characteristic response to tissue injury. bioscientifica.com
This systemic induction of a decidual reaction by pyrathiazine suggests an interaction with the hormonal milieu of the progestational uterus. The process of decidualization is intricately regulated by hormones, particularly progesterone (B1679170) and estrogen. nih.govfrontiersin.org Estrogen acts by binding to estrogen receptors (ERs) in the uterus, initiating gene expression that influences uterine function. nih.gov While pyrathiazine is primarily an antihistamine, its ability to trigger this hormonally-sensitive process points to a potential indirect modulation of hormonal signaling pathways within the uterine environment. bioscientifica.com The induced decidual response was significant, with positive reactions observed in 90% of the rats in one study. bioscientifica.com
| Phenomenon | Observation with Pyrathiazine | Underlying Mechanism | Reference |
| Decidual Induction | Effective in inducing decidual cell reaction in pseudopregnant rats. | Appears to be a result of injury or inflammation caused to the uterus. | bioscientifica.com |
| Uterine Permeability | A diphasic pattern of increased tissue permeability was observed. | Mimics the characteristic response of inflammation and injury. | bioscientifica.com |
Pharmacokinetic and Distribution Studies in Pre-Clinical Animal Models
Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion of a compound. In preclinical animal models, the systemic administration of this compound has demonstrated effects that persist over several days. bioscientifica.com In studies investigating the induction of decidualization in rats, the physiological effects of a single intraperitoneal injection of pyrathiazine persisted for 2-3 days in the animals that survived the treatment. bioscientifica.com This duration of action suggests a degree of tissue uptake and persistence of the compound or its metabolites.
Given its demonstrated effects on the uterus, it is inferred that pyrathiazine distributes to uterine tissue to exert its biological activity. bioscientifica.com The ability to systemically induce a localized uterine reaction implies that the compound reaches the target organ in sufficient concentration. bioscientifica.com The persistence of its effects for several days further supports the notion of its retention within the uterine tissue or a prolonged downstream biological cascade initiated by its transient presence. bioscientifica.com
Investigation of Binding to Plasma Proteins and Tissue Components
The binding of a drug to plasma proteins and its distribution into various tissues are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For the class of phenothiazine derivatives, to which this compound belongs, these interactions have been a subject of investigation, primarily in non-human models and in vitro systems. While specific data on this compound is not extensively available in the reviewed literature, the general principles of plasma protein and tissue binding observed for other phenothiazines can provide valuable insights.
Phenothiazine derivatives are typically lipophilic molecules, a characteristic that favors binding to plasma proteins and distribution into tissues. The primary plasma proteins involved in the binding of many basic drugs, including phenothiazines, are albumin and alpha-1-acid glycoprotein (B1211001) (AAG).
Research on related phenothiazine compounds, such as chlorpromazine, has demonstrated significant binding to both albumin and AAG. These studies, often conducted using methods like equilibrium dialysis, have shown that the extent of binding can influence the free drug concentration in the plasma, which is the fraction available to exert pharmacological effects and to be cleared from the body. The binding affinity for these proteins can vary among different phenothiazine derivatives, influenced by their specific chemical structures.
Tissue distribution studies in animal models for various phenothiazines indicate that these compounds tend to distribute widely throughout the body, consistent with their lipophilic nature. They can accumulate in well-perfused organs such as the lungs, liver, and brain. The extent of tissue accumulation is influenced by factors including the regional blood flow, the physicochemical properties of the drug, and its affinity for tissue components. Again, while direct studies on the tissue distribution of this compound are not readily found, it is reasonable to extrapolate that it would follow a similar pattern of broad tissue distribution characteristic of the phenothiazine class.
Table 1: General Plasma Protein Binding Characteristics of Phenothiazine Derivatives
| Protein | General Binding Affinity for Phenothiazines | Implication for Free Drug Concentration |
| Albumin | Moderate to High | A significant portion of the drug may be bound, reducing the immediately available active fraction. |
| Alpha-1-Acid Glycoprotein (AAG) | High | Can be a major binding protein, especially for basic drugs, significantly impacting the unbound drug concentration. |
Comparative Pharmacology with Other Phenothiazine Derivatives
The pharmacological effects of phenothiazine derivatives are diverse, encompassing antipsychotic, antihistaminic, antiemetic, and sedative properties. These actions are mediated through their interaction with a variety of neurotransmitter receptors, including dopamine (B1211576), histamine, serotonin (B10506), and adrenergic receptors. The specific pharmacological profile of each derivative is determined by its relative affinity for these different receptor subtypes.
While direct in vitro comparative studies detailing the receptor binding profile of this compound against other phenothiazines are scarce in the available scientific literature, comparisons with well-characterized phenothiazines like chlorpromazine and promethazine (B1679618) can offer a framework for understanding its potential activities.
Chlorpromazine , a prototypical phenothiazine antipsychotic, exhibits a broad receptor binding profile. It is a potent antagonist of dopamine D2 receptors, which is central to its antipsychotic effects. wikipedia.org Additionally, it has significant antagonist activity at serotonin (5-HT2A), histamine (H1), alpha-adrenergic (α1 and α2), and muscarinic (M1) receptors. drugbank.com This wide range of receptor interactions contributes to both its therapeutic effects and its side effect profile.
Promethazine , on the other hand, is primarily known for its potent antihistaminic (H1 receptor antagonist) and sedative properties. While structurally a phenothiazine, its affinity for dopamine D2 receptors is considerably lower than that of chlorpromazine, which explains its lack of significant antipsychotic activity at typical clinical doses.
Table 2: Illustrative Receptor Affinity Comparison of Phenothiazine Derivatives
| Derivative | Primary Pharmacological Class | Expected Primary Receptor Target | Expected Secondary Receptor Interactions |
| This compound | Antihistamine, Antiemetic | Histamine H1 | Muscarinic, Adrenergic |
| Chlorpromazine | Antipsychotic | Dopamine D2 | Serotonin 5-HT2A, Histamine H1, Adrenergic α1, Muscarinic M1 |
| Promethazine | Antihistamine, Sedative | Histamine H1 | Muscarinic, Adrenergic |
Note: This table is illustrative and based on the known pharmacological classes of these compounds. The specific receptor affinities for this compound would require dedicated in vitro binding studies for confirmation.
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking studies are instrumental in elucidating the binding of Pyrathiazine (B1200695) hydrochloride to its primary target, the histamine (B1213489) H1 receptor, as well as other potential off-target receptors. Although specific docking studies for Pyrathiazine hydrochloride are not extensively documented in publicly available literature, the general principles of how phenothiazine-class antihistamines interact with the H1 receptor have been explored through computational models. nih.govresearchgate.net
These studies typically involve the following steps:
Homology Modeling: In the absence of a crystal structure for the H1 receptor, a homology model is often constructed based on the known structures of other related G-protein coupled receptors (GPCRs).
Ligand Preparation: The 3D structure of Pyrathiazine is built and optimized to find its most stable conformation.
Molecular Docking: The Pyrathiazine molecule is then "docked" into the binding site of the H1 receptor model. Docking algorithms explore various possible orientations and conformations of the ligand within the receptor's binding pocket to identify the most favorable binding mode, which is typically the one with the lowest binding energy. nih.govresearchgate.net
Studies on related first-generation antihistamines suggest that key interactions within the H1 receptor binding site involve specific amino acid residues. nih.gov For phenothiazine (B1677639) derivatives, these interactions often include:
Ionic Interaction: A crucial salt bridge formation between the protonated amine of the ligand's side chain and a conserved aspartate residue in the receptor.
Hydrogen Bonding: Hydrogen bonds may form between the ligand and other polar residues in the binding pocket.
Hydrophobic Interactions: The tricyclic phenothiazine core typically engages in hydrophobic interactions with nonpolar residues, contributing significantly to the binding affinity.
A hypothetical representation of key interactions for a phenothiazine-class antihistamine is presented in Table 1.
| Interaction Type | Ligand Moiety | Potential Interacting Residue (H1 Receptor) |
| Ionic Interaction | Protonated Aliphatic Amine | Aspartate (e.g., Asp107) |
| Pi-Pi Stacking | Phenothiazine Ring System | Aromatic Residues (e.g., Tryptophan, Phenylalanine) |
| Hydrophobic | Phenothiazine Ring System | Aliphatic Residues (e.g., Leucine, Valine) |
This table is a generalized representation based on studies of related H1-antihistamines and not specific experimental data for this compound.
Quantum Chemical Calculations to Predict Reactivity and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like Pyrathiazine. These methods can predict a range of properties that are difficult to measure experimentally.
Key properties calculated for molecules in the phenothiazine class include:
Molecular Geometry: Determination of the most stable 3D structure, including bond lengths and angles.
Electron Distribution: Calculation of the molecular electrostatic potential (MEP) map, which indicates regions of positive and negative charge on the molecule's surface. This is crucial for understanding intermolecular interactions, including receptor binding.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Spectroscopic Properties: Prediction of properties like NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of the molecule.
For a molecule like Pyrathiazine, quantum chemical calculations can help to understand the reactivity of the phenothiazine nucleus and the side chain, providing insights into its metabolic fate and potential for forming intermediates. A summary of typical quantum chemical descriptors is provided in Table 2.
| Quantum Chemical Descriptor | Significance |
| HOMO Energy | Related to the ability to donate an electron. |
| LUMO Energy | Related to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. |
This table represents general quantum chemical descriptors and their significance, not specific calculated values for this compound.
In Silico Approaches for Predicting Pharmacological Activities and ADME Properties (Non-Human)
In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. biointerfaceresearch.commdpi.com These predictions help in the early assessment of a drug candidate's pharmacokinetic profile. For this compound, various computational models can be used to estimate these properties.
Commonly predicted ADME properties include:
Solubility: Prediction of aqueous solubility is crucial for absorption.
Lipophilicity (logP): The octanol-water partition coefficient is a key determinant of a molecule's ability to cross biological membranes.
Blood-Brain Barrier (BBB) Permeability: For first-generation antihistamines like Pyrathiazine, high BBB penetration is expected and is responsible for their sedative effects. Computational models can predict the likelihood of a compound crossing the BBB.
Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its distribution and availability to target tissues.
Metabolism Prediction: In silico tools can predict the likely sites of metabolism on the molecule by cytochrome P450 enzymes. For phenothiazines, this often involves oxidation of the sulfur atom and hydroxylation of the aromatic rings.
A representative table of predicted ADME properties for a hypothetical first-generation antihistamine is shown in Table 3.
| ADME Property | Predicted Value/Classification | Implication |
| Aqueous Solubility | Moderate to High | Favorable for oral absorption. |
| logP | High | Indicates good membrane permeability. |
| BBB Permeability | High | Consistent with central nervous system effects. |
| Cytochrome P450 2D6 (CYP2D6) Inhibition | Probable Inhibitor | Potential for drug-drug interactions. |
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |
This table contains illustrative data for a typical first-generation antihistamine and does not represent experimentally verified data for this compound.
These computational approaches, from molecular docking to ADME prediction, provide a comprehensive theoretical framework for understanding the chemical and biological characteristics of this compound, guiding further experimental research and development.
Future Directions and Emerging Research Avenues for Pyrathiazine Hydrochloride
Pyrathiazine (B1200695) hydrochloride, a phenothiazine (B1677639) derivative, has a history of use in combination formulations. However, a comprehensive understanding of its analytical profile in complex biological systems, its precise mechanism of action, and its full therapeutic potential remains largely unexplored. The future of research into this compound is poised to move beyond its established applications, leveraging modern scientific tools to unlock new possibilities. This article outlines key areas for future investigation, focusing on analytical advancements, deeper mechanistic studies, and the exploration of novel pharmacological applications.
Q & A
Q. What analytical techniques are recommended for characterizing the purity of Pyrathiazine hydrochloride in pharmaceutical research?
Methodological Answer: Purity assessment typically involves high-performance liquid chromatography (HPLC) coupled with UV detection, as referenced in pharmaceutical reference standards (e.g., USP guidelines for Pyridoxine Hydrochloride ). Gas chromatography (GC) may supplement this for detecting volatile impurities, as demonstrated in pyridine analysis . Additionally, mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity. Ensure calibration with certified reference materials (e.g., CAS 522-25-8 for this compound ) and validate methods per ICH Q2(R1) guidelines.
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer: Follow OSHA hazard communication standards:
- Use PPE (gloves, lab coats, eye protection) to prevent dermal/ocular exposure .
- Work in a fume hood to avoid inhalation risks, as recommended for similar hydrochlorides .
- Store in a locked, ventilated area away from incompatible substances (e.g., strong oxidizers) .
- Dispose of waste via approved hazardous waste facilities, adhering to EPA guidelines .
- Train personnel using Safety Data Sheets (SDS) and institution-specific chemical hygiene plans .
Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?
Methodological Answer: Adopt ICH Q1A(R2) stability testing protocols:
- Stress Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical Monitoring : Use HPLC-UV or LC-MS to quantify degradation products and establish degradation kinetics .
- Statistical Design : Apply factorial designs to evaluate interactions between temperature, humidity, and pH .
- Data Documentation : Report deviations and validate methods per ISO 17025 standards to ensure reproducibility .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data obtained from different analytical methods for this compound?
Methodological Answer:
- Cross-Validation : Compare results from HPLC, LC-MS, and immunoassays to identify method-specific biases .
- Spiked Recovery Studies : Add known quantities of Pyrathiazine to biological matrices (e.g., plasma) to assess accuracy .
- Meta-Analysis : Use Bayesian statistics to reconcile variability across studies, accounting for sample preparation and instrument sensitivity .
- Reference Standards : Validate against certified materials (e.g., CAS 522-25-8) to ensure traceability .
Q. What advanced spectroscopic methods are suitable for identifying degradation products of this compound in long-term stability studies?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Resolve degradation product masses with <1 ppm error, enabling structural elucidation .
- NMR Spectroscopy : Use 2D NMR (e.g., COSY, HSQC) to map molecular changes in degraded samples .
- X-ray Diffraction (XRD) : Analyze crystallinity changes in aged samples to correlate physical stability with chemical degradation .
- Hyphenated Techniques : Pair LC with HR-MS/NMR for real-time degradation profiling .
Q. What strategies are recommended for optimizing the experimental design of in vivo studies to evaluate the therapeutic efficacy of this compound?
Methodological Answer:
- Dose-Response Studies : Use the Hill equation to model efficacy thresholds, minimizing animal use via adaptive designs .
- Control Groups : Include vehicle and positive controls (e.g., established therapeutics) to isolate compound-specific effects .
- Endpoint Selection : Prioritize biomarkers validated in preclinical models (e.g., plasma concentration-time curves for pharmacokinetics) .
- Blinding/Randomization : Mitigate bias by randomizing treatment groups and blinding analysts to sample identities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
